5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid
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Overview
Description
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF can be synthesized from both hexoses such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .
Molecular Structure Analysis
The molecular structure of HMF derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .
Chemical Reactions Analysis
HMF can form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .
Physical And Chemical Properties Analysis
HMF has a molar mass of 126.111 g·mol−1, a density of 1.29 g/cm3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .
Scientific Research Applications
Enzymatic and Biochemical Studies
The compound has also been spotlighted in biochemical research, particularly in the study of DNA modifications. 5-Hydroxymethylcytosine, a modification derived from 5-methylcytosine, plays a crucial role in mammalian DNA, with its dynamics being fundamental to understanding genetic regulation and disease mechanisms. Research in this area emphasizes the stability of hydroxymethylcytosine as a DNA modification, contrary to being a mere transient intermediate, thus providing insights into the epigenetic regulation and potential implications for cancer research (Bachman et al., 2014).
Catalysis and Reaction Mechanisms
Moreover, 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid and its derivatives have been subjects of catalysis studies, particularly in the context of enzymatic reactions. An example includes investigations into 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, which catalyzes the hydroxylation and ring-opening of aromatic substrates to yield aliphatic products. This research sheds light on the enzyme's mechanism, offering perspectives on the synthesis of biologically active compounds and environmental degradation of organic pollutants (Chaiyen, Brissette, Ballou, & Massey, 1997).
Spectroscopic and Physical Chemistry Insights
The acid and its related compounds have also been analyzed for their spectroscopic properties, contributing to the understanding of hydrogen bonding and molecular interactions critical in the formation of liquid crystalline phases. Such studies are pivotal in material science, offering a basis for designing new materials with specific optical and electronic properties (Martinez-Felipe et al., 2016).
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDLPAJQRVSJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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